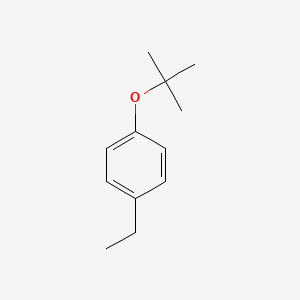![molecular formula C32H30N4 B8196739 4-[2,4,5-tris(4-aminophenyl)-3,6-dimethylphenyl]aniline](/img/structure/B8196739.png)
4-[2,4,5-tris(4-aminophenyl)-3,6-dimethylphenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine is an aromatic diamine compound with a complex structure. This compound is notable for its potential applications in various fields, including materials science, organic synthesis, and polymer chemistry. Its unique structure, featuring multiple aromatic rings and amino groups, makes it a valuable building block for the synthesis of advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine typically involves multi-step organic reactions. One common method starts with the preparation of intermediate compounds through a series of reactions, including nitration, reduction, and coupling reactions. The final step often involves the reduction of nitro groups to amino groups under controlled conditions using reducing agents such as hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality 4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine .
化学反应分析
Types of Reactions
4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polymers and advanced materials.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of high-performance polymers and coatings.
作用机制
The mechanism of action of 4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, facilitating the formation of complex structures. Additionally, the aromatic rings can participate in π-π interactions, enhancing the compound’s stability and reactivity .
相似化合物的比较
Similar Compounds
1,6-Bis(4-formylphenyl)-3,8-bis(4-aminophenyl)pyrene: Another aromatic diamine with similar applications in polymer synthesis.
2,2-Bis(4’-aminophenyl)-5,5-bi-1H-benzimidazole: Known for its high thermal stability and mechanical properties[][9].
2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole: Used in the synthesis of high-performance polymers.
Uniqueness
4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine is unique due to its specific arrangement of aromatic rings and amino groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized materials and compounds .
属性
IUPAC Name |
4-[2,4,5-tris(4-aminophenyl)-3,6-dimethylphenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N4/c1-19-29(21-3-11-25(33)12-4-21)31(23-7-15-27(35)16-8-23)20(2)32(24-9-17-28(36)18-10-24)30(19)22-5-13-26(34)14-6-22/h3-18H,33-36H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONNRTKBIUWCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
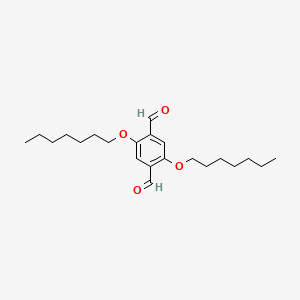
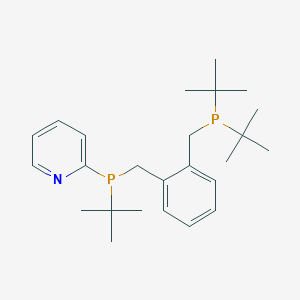
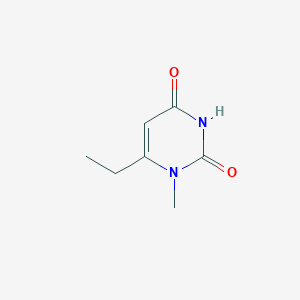
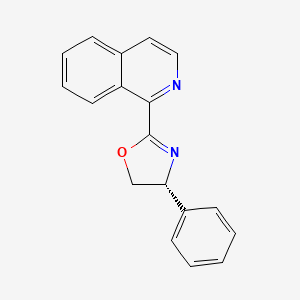
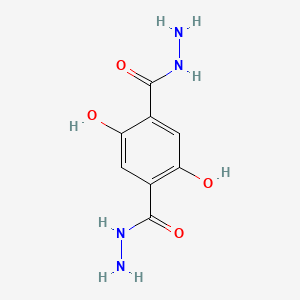
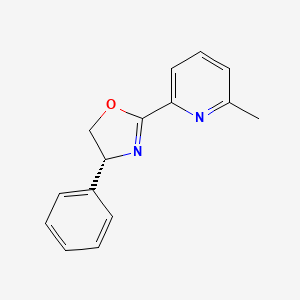
![4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzoic acid](/img/structure/B8196713.png)
![(S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8196725.png)
![tert-Butyl spiro[2.3]hexan-5-ylcarbamate](/img/structure/B8196750.png)
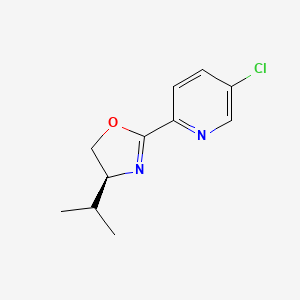
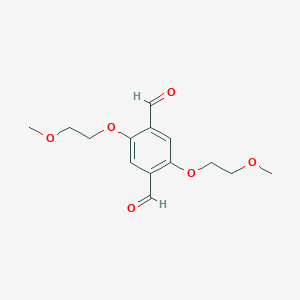
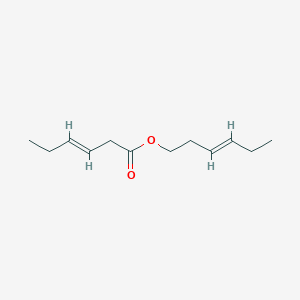
![3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid](/img/structure/B8196769.png)
